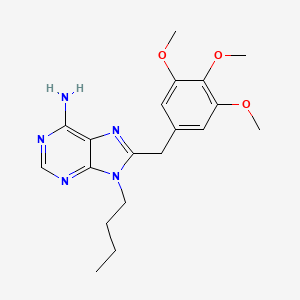

9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine

Übersicht

Beschreibung

PU3 ist ein niedermolekularer Inhibitor, der das Hitzeschockprotein 90 (Hsp90) angreift. Hsp90 ist ein molekularer Chaperon, der an der Stabilisierung und Aktivierung verschiedener Client-Proteine beteiligt ist, von denen viele für das Wachstum und Überleben von Krebszellen unerlässlich sind. Durch die Hemmung von Hsp90 stört PU3 die Funktion dieser Client-Proteine, was zur Hemmung der Proliferation und des Überlebens von Krebszellen führt .

Herstellungsmethoden

PU3 kann durch eine Reihe chemischer Reaktionen unter Verwendung purinbasierter Verbindungen synthetisiert werden. Die Syntheseroute umfasst in der Regel die folgenden Schritte:

Bildung des Purin-Kerns: Der Purin-Kern wird durch einen mehrstufigen Prozess synthetisiert, der die Kondensation von Formamid mit verschiedenen Aldehyden und Ketonen beinhaltet.

Funktionalisierung des Purin-Kerns: Der Purin-Kern wird dann mit verschiedenen Substituenten funktionalisiert, um seine Bindungsaffinität zu Hsp90 zu erhöhen. Dieser Schritt beinhaltet die Verwendung von Reagenzien wie Alkylhalogeniden, Aminen und Carbonsäuren.

Reinigung und Charakterisierung: Das Endprodukt wird unter Verwendung von Techniken wie Säulenchromatographie und Umkristallisation gereinigt.

Vorbereitungsmethoden

PU3 can be synthesized through a series of chemical reactions involving purine-based compounds. The synthetic route typically involves the following steps:

Formation of the purine core: The purine core is synthesized through a multi-step process involving the condensation of formamide with various aldehydes and ketones.

Functionalization of the purine core: The purine core is then functionalized with various substituents to enhance its binding affinity to Hsp90. This step involves the use of reagents such as alkyl halides, amines, and carboxylic acids.

Purification and characterization: The final product is purified using techniques such as column chromatography and recrystallization.

Analyse Chemischer Reaktionen

PU3 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: PU3 kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden. Übliche Oxidationsmittel, die in diesen Reaktionen verwendet werden, sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: PU3 kann reduziert werden, um reduzierte Derivate zu bilden. Übliche Reduktionsmittel, die in diesen Reaktionen verwendet werden, sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: PU3 kann Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Alkylhalogenide und Amine.

Hydrolyse: PU3 kann hydrolysiert werden, um verschiedene hydrolysierte Derivate zu bilden. .

Wissenschaftliche Forschungsanwendungen

PU3 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: PU3 wird als Werkzeugverbindung verwendet, um die Funktion von Hsp90 und seinen Client-Proteinen zu untersuchen. Es wird auch zur Entwicklung neuer Hsp90-Inhibitoren mit verbesserter Potenz und Selektivität verwendet.

Biologie: PU3 wird verwendet, um die Rolle von Hsp90 in verschiedenen biologischen Prozessen zu untersuchen, einschließlich Protein Faltung, Signaltransduktion und Zellzyklusregulation.

Medizin: PU3 wird als potenzielles Therapeutikum zur Behandlung verschiedener Krebserkrankungen untersucht. Es hat vielversprechende Ergebnisse in präklinischen Studien gezeigt und befindet sich derzeit in klinischen Studien.

Industrie: PU3 wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt.

Wirkmechanismus

PU3 entfaltet seine Wirkung durch Bindung an die N-terminale Domäne von Hsp90, die für die ATPase-Aktivität des Proteins verantwortlich ist. Durch die Bindung an diese Domäne hemmt PU3 die ATPase-Aktivität von Hsp90 und verhindert, dass der Chaperon-Zyklus weiterläuft. Dies führt zur Destabilisierung und zum Abbau von Hsp90-Client-Proteinen, von denen viele für das Überleben von Krebszellen unerlässlich sind. Zu den molekularen Zielstrukturen von PU3 gehören verschiedene onkogene Proteine wie Akt, KIT und IGF1R .

Wissenschaftliche Forschungsanwendungen

PU3 has a wide range of scientific research applications, including:

Chemistry: PU3 is used as a tool compound to study the function of Hsp90 and its client proteins. It is also used to develop new Hsp90 inhibitors with improved potency and selectivity.

Biology: PU3 is used to study the role of Hsp90 in various biological processes, including protein folding, signal transduction, and cell cycle regulation.

Medicine: PU3 is being investigated as a potential therapeutic agent for the treatment of various cancers. It has shown promising results in preclinical studies and is currently undergoing clinical trials.

Industry: PU3 is used in the development of new drugs and therapeutic agents.

Wirkmechanismus

PU3 exerts its effects by binding to the N-terminal domain of Hsp90, which is responsible for the ATPase activity of the protein. By binding to this domain, PU3 inhibits the ATPase activity of Hsp90, preventing the chaperone cycle from progressing. This leads to the destabilization and degradation of Hsp90 client proteins, many of which are essential for cancer cell survival. The molecular targets of PU3 include various oncogenic proteins such as Akt, KIT, and IGF1R .

Vergleich Mit ähnlichen Verbindungen

PU3 ähnelt anderen Hsp90-Inhibitoren wie Geldanamycin und Radicicol. PU3 verfügt über mehrere einzigartige Merkmale, die es von diesen Verbindungen abheben:

Strukturelle Einzigartigkeit: PU3 hat eine purinbasierte Struktur, während Geldanamycin und Radicicol unterschiedliche Kernstrukturen haben.

Bindungsaffinität: PU3 hat eine höhere Bindungsaffinität zu Hsp90 im Vergleich zu Geldanamycin und Radicicol, was es zu einem stärkeren Inhibitor macht.

Selektivität: PU3 hat eine verbesserte Selektivität für Hsp90 im Vergleich zu anderen Inhibitoren, wodurch die Wahrscheinlichkeit von Off-Target-Effekten verringert wird .

Ähnliche Verbindungen zu PU3 sind:

Geldanamycin: Ein Naturstoff, der Hsp90 durch Bindung an seine N-terminale Domäne hemmt.

Radicicol: Ein weiterer Naturstoff, der Hsp90 durch Bindung an seine N-terminale Domäne hemmt.

17-AAG: Ein semisynthetisches Derivat von Geldanamycin mit verbesserten pharmakokinetischen Eigenschaften.

Biologische Aktivität

9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine is a synthetic compound categorized under the class of 6-aminopurines. Its molecular formula is , with a molecular weight of approximately 371.43 g/mol. The compound features a butyl group at the 9-position and a 3,4,5-trimethoxybenzyl substituent at the 8-position of the purine ring, which contributes to its unique biological activities and potential therapeutic applications .

The primary mechanism of action for this compound involves its role as an inhibitor of heat shock protein HSP90-alpha. This inhibition affects various signaling pathways and cellular processes, including:

- Cell Growth Regulation : The compound induces upregulation of HSP70 while downregulating client proteins such as Raf-1, CDK4, and ErbB2, which are crucial in cancer cell proliferation .

- Ubiquitination and Degradation : It antagonizes STUB1-mediated inhibition of TGF-beta signaling by preventing SMAD3 ubiquitination and degradation, thus promoting cell differentiation .

- Chaperone Activity : The compound acts as a chaperone for proteins like BIRC2, protecting them from degradation by the proteasomal machinery .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Anticancer Properties : Its ability to inhibit HSP90 has been linked to reduced tumor growth in various cancer models.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses through its interactions with cellular signaling pathways.

- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative diseases by stabilizing client proteins involved in neuronal survival.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 9-Butyl-8-(2-chloro-3,4,5-trimethoxy-benzyl)-9H-purin-6-am | C₁₉H₂₄ClN₅O₃ | Contains a chloro substituent instead of a methoxy group |

| 9-Ethyl-8-(3,4-dimethoxybenzyl)-9H-purin-6-am | C₁₇H₂₃N₅O₂ | Shorter ethyl chain; fewer methoxy groups |

| 2-Amino-6-(3,4-dimethoxyphenyl)-purine | C₁₃H₁₅N₅O₂ | Lacks butyl group; simpler structure |

This table illustrates the uniqueness of 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amines' complex substituents which may contribute to its specific mechanisms of action and therapeutic potentials.

Cancer Inhibition Studies

A study conducted on various cancer cell lines demonstrated that 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-am significantly inhibited cell proliferation at micromolar concentrations. The mechanism was attributed to the inhibition of HSP90 activity leading to disrupted signaling pathways essential for cancer cell survival .

Neuroprotective Potential

In a model of neurodegeneration induced by oxidative stress, administration of this compound showed improved neuronal survival rates compared to control groups. This suggests its potential role in neuroprotection through modulation of stress response pathways.

Eigenschaften

IUPAC Name |

9-butyl-8-[(3,4,5-trimethoxyphenyl)methyl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3/c1-5-6-7-24-15(23-16-18(20)21-11-22-19(16)24)10-12-8-13(25-2)17(27-4)14(9-12)26-3/h8-9,11H,5-7,10H2,1-4H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOSCZDRWRYPRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NC2=C(N=CN=C21)N)CC3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332291 | |

| Record name | 9-BUTYL-8-(3,4,5-TRIMETHOXYBENZYL)-9H-PURIN-6-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352519-21-2 | |

| Record name | 9-BUTYL-8-(3,4,5-TRIMETHOXYBENZYL)-9H-PURIN-6-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.